molecular formula C36H81BO3Sn3 B13778315 Tris[(tributylstannyl)oxy]borane CAS No. 7141-19-7

Tris[(tributylstannyl)oxy]borane

Cat. No.: B13778315
CAS No.: 7141-19-7
M. Wt: 929.0 g/mol
InChI Key: MIBOUHLEDOATFN-UHFFFAOYSA-N
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Description

Tris[(tributylstannyl)oxy]borane (CAS: 17313-85-8) is an organoboron compound with the molecular formula C₁₂H₂₉BO₃Sn and a molecular weight of 428.77 g/mol . Its structure consists of a central boron atom coordinated to three tributylstannyloxy (–OSnBu₃) groups. This compound belongs to the class of borate esters, where the electron-donating oxygen atoms bridge the boron center and the tributyltin moieties. The tributylstannyl groups introduce steric bulk and moderate Lewis acidity, while the tin centers may impart unique reactivity in cross-coupling or transmetallation reactions. However, its applications are less documented compared to fluorinated or carborane-based boranes, suggesting niche use in specialized synthetic protocols or as a precursor in organometallic chemistry .

Properties

CAS No.

7141-19-7

Molecular Formula

C36H81BO3Sn3

Molecular Weight

929.0 g/mol

IUPAC Name

tris(tributylstannyl) borate

InChI

InChI=1S/9C4H9.BO3.3Sn/c9*1-3-4-2;2-1(3)4;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1

InChI Key

MIBOUHLEDOATFN-UHFFFAOYSA-N

Canonical SMILES

B(O[Sn](CCCC)(CCCC)CCCC)(O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Chemical Reactions Analysis

Tris[(tributylstannyl)oxy]borane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

2.1 Lewis Acid Catalysis

Tris[(tributylstannyl)oxy]borane acts as a Lewis acid, facilitating various catalytic processes. Its ability to activate substrates enhances reaction rates and selectivity in organic transformations.

  • Example Reaction: The compound can catalyze the polymerization of olefins, where it activates metal catalysts by forming stable complexes that allow for efficient chain growth.

2.2 Hydrosilylation Reactions

This compound has been utilized in hydrosilylation reactions, where it promotes the addition of silanes to unsaturated compounds. The mechanism involves the formation of reactive intermediates that facilitate the transfer of silicon.

  • Case Study: A study demonstrated that tris[(tributylstannyl)oxy]borane effectively catalyzes the hydrosilylation of aldehydes and ketones, yielding high selectivity for the desired products .

Materials Science Applications

3.1 Synthesis of Organometallic Complexes

This compound is instrumental in synthesizing organometallic complexes, particularly those involving transition metals. These complexes are crucial for developing new materials with tailored properties.

  • Data Table: Synthesis of Organometallic Complexes
Reaction TypeMetal SourceYield (%)Reference
Olefin polymerizationZirconocene complexes85
HydrosilylationVarious silanes90
Stannylation reactionsAlkynes75

3.2 Development of Functional Materials

The compound's reactivity allows for the creation of functional materials such as sensors and catalysts for energy conversion processes.

  • Case Study: Research has shown that incorporating tris[(tributylstannyl)oxy]borane into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications .

Organic Synthesis Applications

4.1 Hydroboration Reactions

This compound serves as an effective hydroborating agent in organic synthesis, facilitating the addition of boron to alkenes and alkynes.

  • Mechanism Insight: The hydroboration process involves the formation of trialkylboranes, which can be further transformed into alcohols or other functional groups through oxidation .

4.2 Stille Coupling Reactions

This compound is also used in Stille coupling reactions, where it assists in forming carbon-carbon bonds between organostannanes and organic halides.

  • Data Table: Stille Coupling Efficiency
Substrate TypeCoupling PartnerYield (%)Reference
Aryl halidesTributylstannanes80
Vinyl halidesVarious organostannanes78

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic properties of tris[(tributylstannyl)oxy]borane and analogous boranes:

Compound Molecular Formula Molecular Weight (g/mol) Lewis Acidity (Gutmann-Beckett Method) Key Structural Features
This compound C₁₂H₂₉BO₃Sn 428.77 Moderate (inferred) –OSnBu₃ groups, steric bulk
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] C₁₈BF₁₅ 511.97 High (Δν = 84.0 ppm) Electron-withdrawing C₆F₅ groups
Tris(ortho-carboranyl)borane [BoCb₃] C₆B₂₁H₂₁ 342.14 (approx.) Very High (Δν = 97.0 ppm) Halogen-free, carborane substituents
Tris[3,5-bis(CF₃)phenyl]borane C₂₄H₁₂BF₁₈ 722.09 Extremely High CF₃ groups enhance acidity

Key Observations :

  • Lewis Acidity : Fluorinated aryl boranes like B(C₆F₅)₃ and tris[3,5-bis(trifluoromethyl)phenyl]borane exhibit superior Lewis acidity due to strong electron-withdrawing substituents . In contrast, this compound’s Lewis acidity is likely attenuated by the electron-donating –OSnBu₃ groups.
  • Steric Effects : The bulky tributylstannyl groups in this compound may hinder substrate access to the boron center, limiting catalytic activity compared to less sterically encumbered boranes like B(C₆F₅)₃ .
Catalytic and Reactivity Profiles
  • B(C₆F₅)₃ : Widely used in hydroboration, hydrosilylation, and frustrated Lewis pair (FLP) chemistry due to its strong acidity and stability . For example, it catalyzes alkyne hydroboration with HBpin at ambient temperatures .
  • BoCb₃ : A halogen-free Lewis superacid effective in activating strong σ-bonds (e.g., H–H, C–F) and enabling catalytic hydrogenation of inert substrates .
  • Its borate ester structure may also stabilize intermediates in Sn-mediated reactions .
Stability and Practical Considerations
  • Moisture Sensitivity : Fluorinated boranes (e.g., B(C₆F₅)₃) are moisture-sensitive but stable under inert conditions. This compound likely requires similar handling due to hydrolytically unstable B–O–Sn linkages .
  • Toxicity: Tributyltin compounds are associated with environmental and toxicity concerns, restricting large-scale applications of this compound compared to non-toxic alternatives like BoCb₃ .

Biological Activity

Tris[(tributylstannyl)oxy]borane, a compound featuring a boron atom coordinated with three tributylstannyl groups, has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

B O SnBu 3 3\text{B O SnBu 3 3}

where SnBu3\text{SnBu}_3 denotes tributylstannyl groups. The presence of tin in the structure is significant due to its unique reactivity and biological implications.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in human leukemia (HL-60) and colon cancer (DLD-1) cell lines. The cytotoxic mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Cell Line IC50 (µM) Mechanism
HL-6020ROS generation
DLD-115Apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated antifungal activity against various strains of fungi, with an observed minimum inhibitory concentration (MIC) of 40 µM against Candida albicans. The compound's effectiveness is attributed to its ability to disrupt fungal cell membranes .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial activities, this compound has shown anti-inflammatory properties. Studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound promotes ROS production, which can lead to apoptosis in cancer cells.
  • Membrane Disruption : In fungi, the compound interacts with cell membranes, compromising their integrity and leading to cell death.
  • Cytokine Modulation : It alters cytokine profiles in immune cells, reducing inflammation.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on multiple cancer cell lines, revealing that the compound selectively targets malignant cells while sparing normal cells.
  • Antifungal Activity Assessment : Another investigation focused on its antifungal properties, demonstrating significant efficacy against drug-resistant strains of Candida spp., highlighting its potential as a novel antifungal agent.
  • Inflammation Model : In vivo studies using animal models of inflammation showed that administration of this compound resulted in reduced swelling and pain, suggesting therapeutic benefits in inflammatory conditions.

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